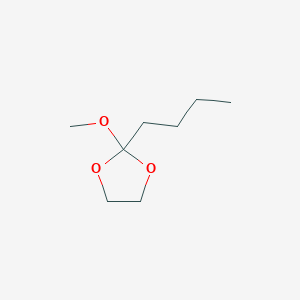
2-Butyl-2-methoxy-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-methoxy-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-2-methoxy-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale acetalization processes. These methods often employ continuous flow reactors to ensure efficient mixing and reaction control. The use of molecular sieves or orthoesters can help in effective water removal, which is crucial for high yields .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., RMgX) . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Butyl-2-methoxy-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-2-methoxy-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions . This stability is due to the resonance stabilization provided by the oxygen atoms in the dioxolane ring. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific derivatives .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Butyl-2-methoxy-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to other dioxolanes. Its butyl and methoxy groups provide steric and electronic effects that influence its behavior in chemical reactions .
Properties
CAS No. |
113748-04-2 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-butyl-2-methoxy-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-8(9-2)10-6-7-11-8/h3-7H2,1-2H3 |
InChI Key |
GGMFFDHXRUJUNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OCCO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


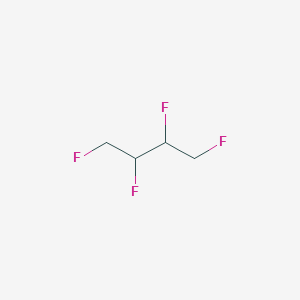
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
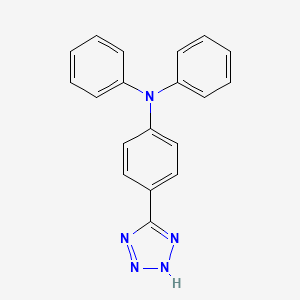
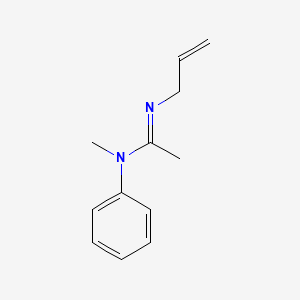
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)
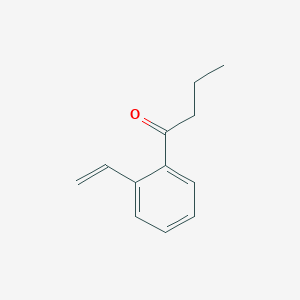
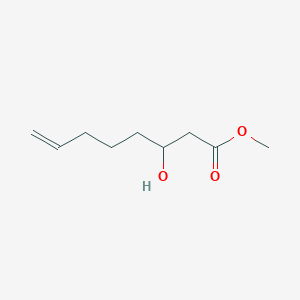

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
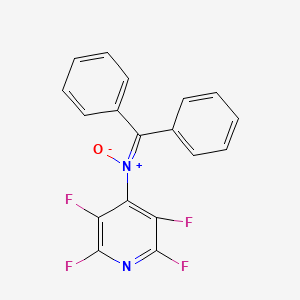
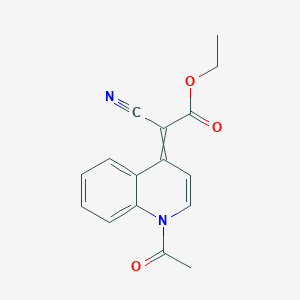
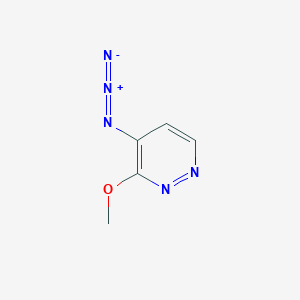
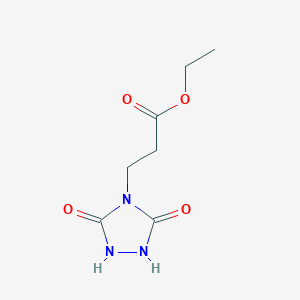
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
